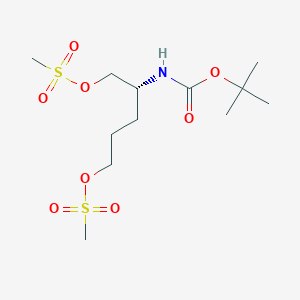
(R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate is a chemical compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate typically involves the protection of the amine group with the Boc group, followed by the introduction of the dimethanesulfonate moiety. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the dimethanesulfonate groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The dimethanesulfonate groups can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: TFA is commonly used to remove the Boc group, often in the presence of scavengers to capture the released tert-butyl cation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a building block in drug discovery.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate primarily involves its role as a protecting group in organic synthesis The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactionsThe molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound featuring the Boc protecting group, used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
tert-Butyl esters: Used in organic synthesis for the protection of carboxylic acids .
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate is unique due to the presence of both the Boc protecting group and the dimethanesulfonate moieties. This combination allows for versatile applications in organic synthesis, providing both protection and functionalization capabilities.
Properties
Molecular Formula |
C12H25NO8S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |
InChI |
InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
VVQGYZCBLJTGGR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCOS(=O)(=O)C)COS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















